molecular formula H2O13S3Sm2 B3145651 samarium(III) sulfate hydrate CAS No. 57804-24-7

samarium(III) sulfate hydrate

Cat. No. B3145651
CAS RN: 57804-24-7
M. Wt: 606.9 g/mol
InChI Key: VQRUGQFUFGISNK-UHFFFAOYSA-H
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Description

Samarium(III) sulfate hydrate is a compound formed by the lanthanide metal samarium . It is used for the preparation of samarium metal, which finds use as magnets . It is also used as a catalyst in von Pechmann condensation for the preparation of coumarins .


Synthesis Analysis

Samarium(III) sulfate hydrate is synthesized using samarium metal. The exact process of synthesis is not detailed in the available resources .


Molecular Structure Analysis

The molecular structure of samarium(III) sulfate hydrate is represented by the linear formula: Sm2(SO4)3 · 8H2O . The molecular weight of this compound is 733.03 .


Chemical Reactions Analysis

Samarium(III) sulfate hydrate is used in various chemical reactions. For instance, it is combined with sodium chloride to get a low melting point eutectic mixture . It also serves as a precursor for the preparation of other samarium salts .


Physical And Chemical Properties Analysis

Samarium(III) sulfate hydrate is a solid with a density of 2.93 g/mL at 25 °C . It exhibits thermal stability up to 240 °C, making it suitable for utilization in display devices .

Safety and Hazards

Samarium(III) sulfate hydrate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Samarium(III) sulfate hydrate and other samarium compounds have interesting properties that make them attractive materials in imaging, photonics, sensing, and coordination science . Researchers are still developing new samarium(III)-based luminescent compounds with improved emission properties . These compounds might be useful in electronic devices, bio-assays, and liquid lasers .

properties

IUPAC Name

samarium(3+);trisulfate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3H2O4S.H2O.2Sm/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRUGQFUFGISNK-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O13S3Sm2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583437
Record name Samarium(3+) sulfate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

samarium(III) sulfate hydrate

CAS RN

57804-24-7
Record name Samarium(3+) sulfate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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